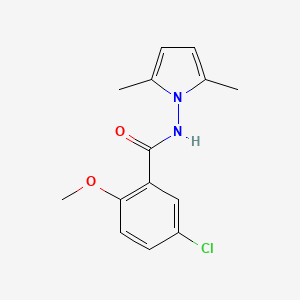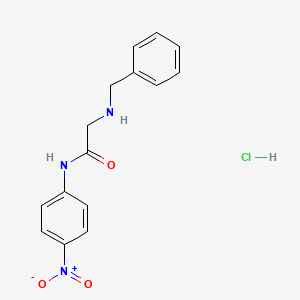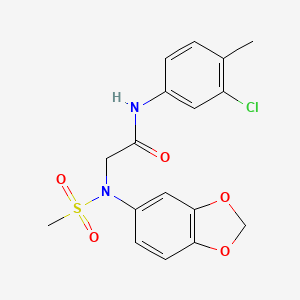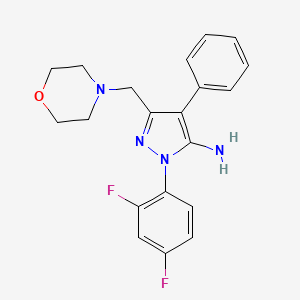
N-benzyl-N-(2-chlorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-benzyl-N-(2-chlorophenyl)methanesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. It was first synthesized in the 1960s and has since been used for the treatment of various conditions such as sore throat, mouth ulcers, and musculoskeletal pain.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(2-chlorophenyl)methanesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound reduces inflammation and pain. In addition, this compound has been shown to have antimicrobial properties, which may contribute to its effectiveness in the treatment of infections.
Biochemical and Physiological Effects:
Benzydamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been shown to inhibit the activity of various enzymes involved in inflammation and pain, including COX-2, phospholipase A2, and lipoxygenase. Benzydamine has also been shown to have antioxidant properties, which may contribute to its effectiveness in the treatment of various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-N-(2-chlorophenyl)methanesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity of the final product. In addition, this compound has been extensively studied for its anti-inflammatory and analgesic properties, making it a useful tool in the study of these conditions. However, one limitation of this compound is its potential for cytotoxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-benzyl-N-(2-chlorophenyl)methanesulfonamide. One area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that this compound has antiproliferative effects on cancer cells, and further research is needed to investigate its potential as a cancer treatment. Another area of interest is the use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound has neuroprotective effects, and further research is needed to investigate its potential as a treatment for these conditions. Finally, there is also interest in investigating the use of this compound as a local anesthetic and as a treatment for drug addiction. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully understand its potential.
Applications De Recherche Scientifique
Benzydamine has been extensively studied for its anti-inflammatory, analgesic, and antimicrobial properties. It has been used in the treatment of various conditions such as sore throat, mouth ulcers, and musculoskeletal pain. In addition, N-benzyl-N-(2-chlorophenyl)methanesulfonamide has been shown to have potential applications in the treatment of cancer and neurodegenerative diseases. Studies have also investigated the use of this compound as a local anesthetic and as a treatment for drug addiction.
Propriétés
IUPAC Name |
N-benzyl-N-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-19(17,18)16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJQZUXVZZRHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4237124.png)
![2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237136.png)
![2,2,2-trichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237138.png)
![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}propanamide](/img/structure/B4237142.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B4237144.png)
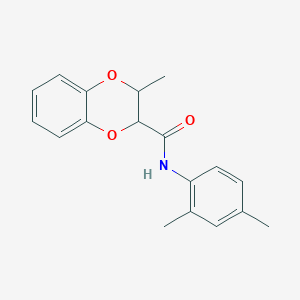
![7-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4237165.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4237171.png)
![N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4237173.png)

